Fingolimod Stearate Amide Metabolic Profile: Comparative Quantification vs. M29 and M3 Metabolites
Fingolimod Stearate Amide (metabolite M30) constitutes a quantifiable and distinct fraction of the circulating drug-related material following Fingolimod administration. In human pharmacokinetic studies, M30 represents 7% of total drug-related exposure, distinguishing it from the closely related ceramide metabolite M29 (9%) and the carboxylic acid metabolite M3 (8%) [1]. This differential abundance is critical for analytical method development, as validated LC-MS/MS methods for Fingolimod bioequivalence studies must separately resolve and quantify M30 from co-eluting M29 and M3 species. The parent Fingolimod accounts for only approximately 5% of circulating material, while the active moiety Fingolimod phosphate accounts for approximately 10% [1]. This metabolic profile directly informs which reference standards must be procured for comprehensive method validation packages.
| Evidence Dimension | Percentage contribution to total circulating drug-related material in human PK studies |
|---|---|
| Target Compound Data | 7% (Fingolimod Stearate Amide / M30) |
| Comparator Or Baseline | Fingolimod parent (5%), Fingolimod phosphate (10%), M29 ceramide (9%), M3 carboxylic acid (8%) |
| Quantified Difference | M30 differs from M29 by -2 percentage points; differs from M3 by -1 percentage point; exceeds parent Fingolimod abundance by +2 percentage points |
| Conditions | Human pharmacokinetic studies of orally administered Fingolimod; systemic circulation metabolite profiling via validated LC-MS/MS methodology |
Why This Matters
Procurement of M30 as an analytical reference standard is mandatory for ANDA filers to accurately quantify this specific 7% metabolite fraction in bioequivalence studies, as FDA requires demonstration that generic formulations produce comparable M30 exposure to the reference listed drug.
- [1] Leksykon. (2025). Fingolimod – Właściwości farmakokinetyczne. View Source
